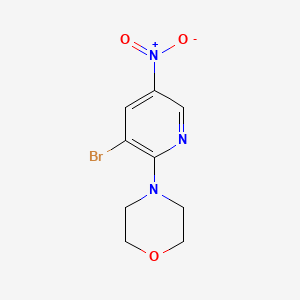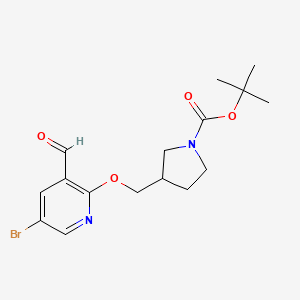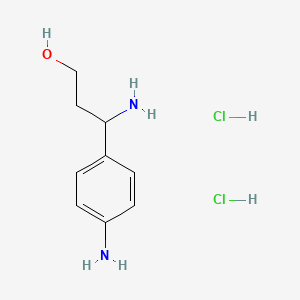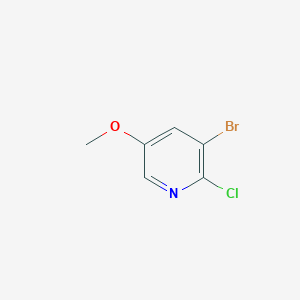
(3-Amino-1-isopropyl-1H-pyrazol-5-yl)méthanol
Vue d'ensemble
Description
(3-Amino-1-isopropyl-1H-pyrazol-5-yl)methanol is a useful research compound. Its molecular formula is C7H13N3O and its molecular weight is 155.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Amino-1-isopropyl-1H-pyrazol-5-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Amino-1-isopropyl-1H-pyrazol-5-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Intermédiaires de synthèse organique
Le composé "(3-Amino-1-isopropyl-1H-pyrazol-5-yl)méthanol" peut servir d'intermédiaire important en synthèse organique. Sa structure, présentant à la fois un groupe amino et un groupe hydroxyméthyle attaché à un cycle pyrazole, le rend polyvalent pour construire des molécules plus complexes par le biais de diverses réactions chimiques telles que l'alkylation, l'acylation et la condensation .
Recherche pharmaceutique
En pharmacie, ce composé pourrait être utilisé dans la synthèse de candidats médicaments. Les dérivés du pyrazole sont connus pour posséder une gamme d'activités biologiques, et l'incorporation des groupes isopropyle et hydroxyméthyle pourrait conduire à de nouveaux agents thérapeutiques ayant des propriétés antivirales, antibactériennes ou anticancéreuses potentielles .
Développement agrochimique
La partie pyrazole est commune dans les produits agrochimiques. Ce composé pourrait être étudié pour le développement de nouveaux pesticides ou herbicides. Sa modification par des réactions de substitution pourrait donner des composés ayant une activité ou une sélectivité accrue contre les ravageurs agricoles .
Industrie des colorants
Les dérivés du pyrazole peuvent être utilisés dans l'industrie des colorants comme chromophores en raison de leur capacité à absorber la lumière à des longueurs d'onde spécifiques. Le groupe amino de "this compound" peut être diazoté et couplé à d'autres composés pour créer des colorants azoïques avec diverses propriétés de couleur .
Chimie supramoléculaire
Ce composé peut trouver des applications en chimie supramoléculaire, où sa capacité à former des liaisons hydrogène peut conduire à la création de nouvelles structures supramoléculaires avec des utilisations potentielles en science des matériaux ou en nanotechnologie .
Chimie médicinale
En chimie médicinale, les amino-pyrazoles sont reconnus pour leur importance pharmacologique. La structure spécifique de "this compound" pourrait être essentielle dans la conception d'inhibiteurs d'enzymes ou de récepteurs impliqués dans les voies de la maladie .
Recherche chimique
La structure unique du composé en fait un candidat pour la recherche chimique visant à comprendre comment les petites modifications de structure affectent les propriétés physiques et chimiques. Des études sur de tels composés peuvent fournir des informations sur le comportement moléculaire et la réactivité .
Science des matériaux
Enfin, le groupe hydroxyméthyle fournit un point d'ancrage pour une fonctionnalisation supplémentaire, ce qui pourrait conduire à des matériaux ayant des propriétés spécifiques telles qu'une stabilité thermique ou une conductivité électrique améliorée.
Chaque domaine d'application présente un riche champ d'exploration et d'innovation en utilisant "this compound" comme point de départ ou intermédiaire clé.
Propriétés
IUPAC Name |
(5-amino-2-propan-2-ylpyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-5(2)10-6(4-11)3-7(8)9-10/h3,5,11H,4H2,1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQPZNQNBARPRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine](/img/structure/B1522278.png)










